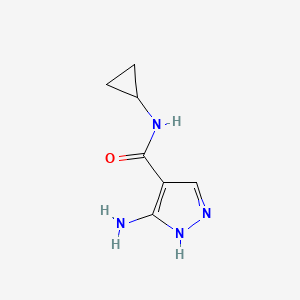
4-Fluorobutylazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of 4-Fluorobutylazide. Synthesis methods can vary widely depending on the specific structure and properties of the compound .Chemical Reactions Analysis
Chemical reactions involving a specific compound can be studied using various analytical techniques . Unfortunately, I could not find specific information on chemical reactions involving 4-Fluorobutylazide.Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as color, density, hardness, melting and boiling points, and reactivity . Unfortunately, specific physical and chemical properties of 4-Fluorobutylazide are not available in my current sources.Aplicaciones Científicas De Investigación
Synthesis of Various Heterocycles
Azides are used in the synthesis of various heterocycles . They can be used in both intermolecular and intramolecular reactions, under thermal, catalyzed, or noncatalyzed conditions . These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
Synthesis of Five-Membered Rings with One Heteroatom
Organic azides have been used to synthesize various heterocycles of the five-member ring with one heteroatom, such as pyrroles .
Synthesis of Heterocycles with Two Heteroatoms
Azides are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .
Fluorescent Protein Research
Fluorescent proteins (FPs) have rich fluorescence spectra and photochemical properties that have promoted widespread biological research applications . Azides can be used in the development of switchable fluorescent probes, which have multiple potential biomedical applications .
Live-Cell Fluorescence Imaging
One of the applications of the switchable fluorescent probe is wash-free live-cell fluorescence imaging .
In Vivo Tissue Fluorescence Imaging
Another application of the switchable fluorescent probe is in vivo tissue fluorescence imaging .
Propiedades
IUPAC Name |
1-azido-4-fluorobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN3/c5-3-1-2-4-7-8-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZDOKNWDIGOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCF)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobutylazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2812451.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2812456.png)
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-mesitylacetamide](/img/structure/B2812457.png)
![N'-[2-(benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide](/img/structure/B2812460.png)

![N,N-Diethyl-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2812462.png)
![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone](/img/structure/B2812463.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2812467.png)


![4-(dimethylsulfamoyl)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812470.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2812471.png)